molecular formula C15H16BrClN2O3 B11052723 Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B11052723
M. Wt: 387.65 g/mol
InChI Key: RDRVTDOCRNBMMU-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromomethyl group, a chlorophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromomethyl Group: This is achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives in substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and acid catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydroxide (NaOH), and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. Overall, the compound’s effects are mediated through a combination of covalent modification and non-covalent interactions with its molecular targets.

Comparison with Similar Compounds

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 6-(bromomethyl)-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

properties

Molecular Formula

C15H16BrClN2O3

Molecular Weight

387.65 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-6-(4-chlorophenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H16BrClN2O3/c1-3-22-14(20)12-11(8-16)19(2)15(21)18-13(12)9-4-6-10(17)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,18,21)

InChI Key

RDRVTDOCRNBMMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Cl)C)CBr

Origin of Product

United States

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